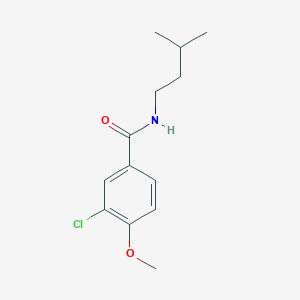![molecular formula C22H32N4O3 B5427505 1'-[(6-methylpyridin-2-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5427505.png)
1'-[(6-methylpyridin-2-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-[(6-methylpyridin-2-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1'-[(6-methylpyridin-2-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain such as the dopamine D2 receptor and the sigma-1 receptor. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases such as cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1'-[(6-methylpyridin-2-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its high potency and selectivity. It has also been shown to have good solubility in various solvents, which makes it easy to work with. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its widespread use.
Direcciones Futuras
There are several future directions for research on 1'-[(6-methylpyridin-2-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential use as a drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential as a tool for investigating the role of certain receptors in the brain.
Métodos De Síntesis
The synthesis of 1'-[(6-methylpyridin-2-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine involves a multi-step process that includes the reaction of 2,6-dimethylpyridine with ethyl chloroformate, followed by the reaction with morpholine to form 1-(6-methylpyridin-2-yl)carbonyl)-3-morpholin-4-ylurea. The final step involves the reaction of 1-(6-methylpyridin-2-yl)carbonyl)-3-morpholin-4-ylurea with 1,4-dibromobutane to form this compound.
Aplicaciones Científicas De Investigación
1'-[(6-methylpyridin-2-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, it has been studied for its potential use as a tool to investigate the role of certain receptors in the brain. In pharmacology, it has been investigated for its potential use as a drug delivery system.
Propiedades
IUPAC Name |
[1-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3/c1-17-4-2-6-20(23-17)22(28)24-10-7-19(8-11-24)26-9-3-5-18(16-26)21(27)25-12-14-29-15-13-25/h2,4,6,18-19H,3,5,7-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAORFJRYRKBPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B5427425.png)

![1-(1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5427432.png)


![3-fluoro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5427448.png)
![2,4-dimethoxybenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5427461.png)
![5-nitro-6-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5427468.png)
![2,5-dimethyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B5427472.png)
![isopropyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5427491.png)
![N-[1-methyl-2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5427495.png)
![N-(2-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5427503.png)
![2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5427512.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(2-nitrophenyl)acrylamide](/img/structure/B5427522.png)